Cyclopentane;titanium(2+);trifluoromethanesulfonate
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Overview
Description
Preparation Methods
Titanocene bis(trifluoromethanesulfonate) can be synthesized through several routes. One common method involves the reaction of titanocene dichloride with silver trifluoromethanesulfonate in an inert atmosphere. The reaction typically proceeds as follows:
Cp2TiCl2+2AgOTf→Cp2Ti(OTf)2+2AgCl
where Cp represents the cyclopentadienyl ligand and OTf represents the trifluoromethanesulfonate group. The reaction is usually carried out in a dry, inert solvent such as dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
Titanocene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate groups are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl or aryl lithium compounds. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Titanocene bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Biology: It has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research has explored its potential as an anticancer agent, particularly in overcoming platinum resistance in cancer cells
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which titanocene bis(trifluoromethanesulfonate) exerts its effects involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In biological systems, it has been shown to interact with DNA, leading to DNA damage and activation of apoptotic pathways. This interaction is similar to that observed with other titanium-based compounds, such as titanocene dichloride .
Comparison with Similar Compounds
Titanocene bis(trifluoromethanesulfonate) can be compared with other similar compounds, such as:
Titanocene dichloride: Known for its anticancer properties, it also acts as a Lewis acid but has different reactivity due to the presence of chloride ligands.
Titanocene difluoride: Similar in structure but with fluoride ligands, it has been studied for its cytotoxic activity in cancer cells.
Titanocene Y: A drug candidate targeting renal-cell cancer, it has unique properties due to its specific ligand environment.
These compounds share the common feature of having a titanium center coordinated with cyclopentadienyl ligands, but their reactivity and applications vary based on the specific ligands attached to the titanium center.
Properties
Molecular Formula |
C12H20F6O6S2Ti |
---|---|
Molecular Weight |
486.3 g/mol |
IUPAC Name |
cyclopentane;titanium(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2C5H10.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H2;2*(H,5,6,7);/q;;;;+2/p-2 |
InChI Key |
ZKVKPTGINNLHPV-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC1.C1CCCC1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |
Origin of Product |
United States |
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